3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine
Overview
Description
3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a heterocyclic compound that features both piperazine and triazole moieties attached to a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Piperazine Group: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.
Attachment of the Triazole Ring: The triazole ring is usually introduced through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the triazole or pyridazine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridazine ring.
Scientific Research Applications
3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antifungal, and antibacterial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Drug Design: Its structural features make it a candidate for the development of new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(piperazin-1-yl)-6-(1H-1,2,3-triazol-1-yl)pyridazine
- 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-3-yl)pyridazine
- 3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-5-yl)pyridazine
Uniqueness
3-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both piperazine and triazole rings provides a versatile scaffold for further modifications and applications in drug design.
Properties
IUPAC Name |
3-piperazin-1-yl-6-(1,2,4-triazol-1-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7/c1-2-10(17-8-12-7-13-17)15-14-9(1)16-5-3-11-4-6-16/h1-2,7-8,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNUCMHXUMFAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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